molecular formula C16H11ClFN3O3S2 B12220811 N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide

Cat. No.: B12220811
M. Wt: 411.9 g/mol
InChI Key: OCQCBXKLHNSFQE-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at position 2 with a 4-fluorobenzamide group and at position 5 with a 4-chlorobenzylsulfonyl moiety. The 4-fluorobenzamide moiety is associated with anticancer and enzyme-inhibitory properties in related compounds .

Properties

Molecular Formula

C16H11ClFN3O3S2

Molecular Weight

411.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H11ClFN3O3S2/c17-12-5-1-10(2-6-12)9-26(23,24)16-21-20-15(25-16)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22)

InChI Key

OCQCBXKLHNSFQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride intermediate stage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl chloride intermediate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group can act as a hydrogen bond acceptor, while the thiadiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Sulfur Oxidation State : Sulfonyl (S=O) groups (target compound, 3a) increase polarity and metabolic stability compared to thio (S) derivatives (5j, ) .

Activity Trends :

  • Anticancer Potential: Fluorinated benzamide derivatives (target, 11b) show strong enzyme inhibition, while sulfonyl groups (target) may improve target selectivity over thio analogs .
  • Antimicrobial Activity : Chlorobenzyl-thio derivatives (e.g., 5j) are common in antimicrobial agents, but sulfonyl substitution (target) may reduce cytotoxicity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5j () 3a ()
Solubility Moderate (polar sulfonyl) Low (thio group) Low (crystalline)
LogP (Predicted) ~2.8 (Cl/F balance) ~3.5 (lipophilic) ~1.9 (polar)
Metabolic Stability High (sulfonyl resists oxidation) Moderate (thio prone to oxidation) High

Pharmacokinetic Insights :

  • The sulfonyl group in the target compound likely enhances metabolic stability and aqueous solubility compared to thio analogs, improving oral bioavailability .

Biological Activity

N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12ClN3O2SC_{14}H_{12}ClN_{3}O_{2}S, indicating the presence of chlorine, nitrogen, oxygen, sulfur, and fluorine atoms. The compound features a thiadiazole ring and a sulfonamide group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole : Starting from 4-chlorobenzoic acid, the synthesis includes hydrazination and cyclization to create the thiadiazole framework.
  • Sulfonylation : The introduction of the sulfonyl group is achieved through electrophilic substitution.
  • Fluorination : Incorporation of the fluorobenzamide moiety is performed as a final step to yield the target compound.

Antiviral and Antibacterial Properties

Preliminary studies indicate that this compound exhibits significant antiviral and antibacterial activities. Research has suggested that this compound may inhibit specific enzymes or interfere with cellular processes critical for pathogen survival.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntibacterialEffective against Gram-positive bacteria
Enzyme InhibitionPotential inhibition of key metabolic pathways

The mechanism by which this compound exerts its biological effects involves targeting specific molecular pathways relevant to disease states. For instance:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways crucial for bacterial growth.
  • Cellular Interference : By disrupting cellular processes, it can lead to apoptosis or cell cycle arrest in infected or cancerous cells.

Case Studies

Several studies have investigated the biological activity of similar compounds within the same class. For example:

  • Antitubercular Activity : A related compound demonstrated effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.
  • Cancer Therapy : Compounds with similar structural features have been evaluated as RET kinase inhibitors in cancer therapy, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .

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